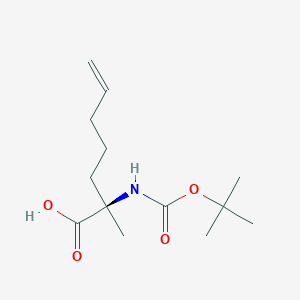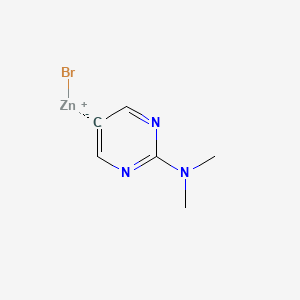
(2-(Dimethylamino)pyrimidin-5-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry. The presence of the zinc atom in the compound makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(Dimethylamino)pyrimidine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-(Dimethylamino)pyrimidine+ZnBr2→(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of automated systems ensures consistent quality and yield of the product. The compound is then dissolved in THF to achieve the desired concentration of 0.25 M.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The presence of a base, such as triethylamine, can also enhance the reaction efficiency.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This makes it a valuable tool in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of new pharmaceuticals and biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to facilitate the formation of carbon-carbon bonds makes it a versatile reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the transfer of the pyrimidinyl group to a palladium or nickel catalyst, followed by the formation of a new carbon-carbon bond with an electrophilic partner. The zinc atom in the compound acts as a stabilizing agent, facilitating the transfer of the pyrimidinyl group and enhancing the reaction efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Dimethylamino)pyridine): This compound is similar in structure but lacks the zinc atom, making it less effective in cross-coupling reactions.
(2-(Dimethylamino)pyrimidin-5-yl)zinc chloride: Similar to the bromide variant, but with a chloride ion instead of bromide. It may exhibit different reactivity and solubility properties.
Uniqueness
The presence of the zinc atom in (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide makes it particularly effective in facilitating cross-coupling reactions, which are essential for forming carbon-carbon bonds. This unique feature distinguishes it from other similar compounds and enhances its utility in organic synthesis.
Propriétés
Formule moléculaire |
C6H8BrN3Zn |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
bromozinc(1+);N,N-dimethyl-5H-pyrimidin-5-id-2-amine |
InChI |
InChI=1S/C6H8N3.BrH.Zn/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IWFPMOVTTTXEHR-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=NC=[C-]C=N1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


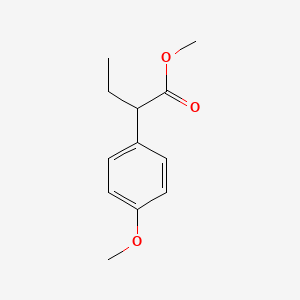
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
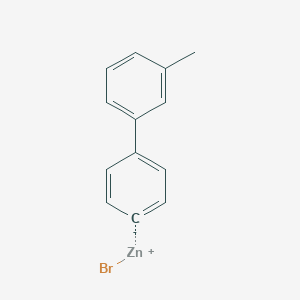
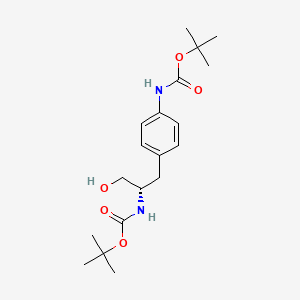
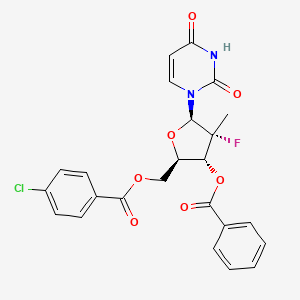
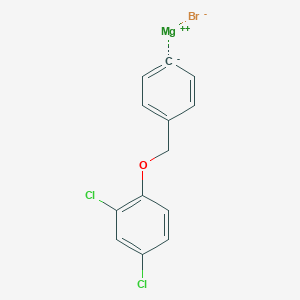


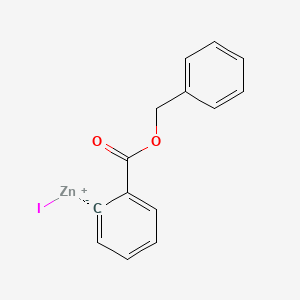
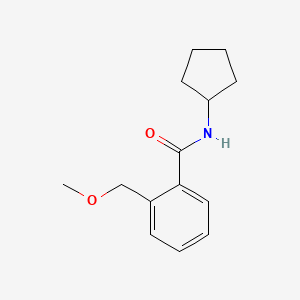
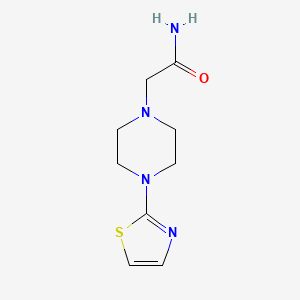
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
